2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)-
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Overview
Description
2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of piperidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidinedione core, followed by the introduction of the piperazinyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Piperidinedione derivatives: These compounds share the piperidinedione core structure but differ in their substituents.
Piperazine derivatives: These compounds contain the piperazine ring and have diverse biological activities.
Uniqueness
2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
79322-98-8 |
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Molecular Formula |
C24H28ClN3O3 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C24H28ClN3O3/c1-31-20-8-6-18(7-9-20)19-16-23(29)28(24(30)17-19)15-12-26-10-13-27(14-11-26)22-5-3-2-4-21(22)25/h2-9,19H,10-17H2,1H3 |
InChI Key |
VZEQYUXMGCJUFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C(=O)C2)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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